molecular formula C6H9N3 B1608958 4-(Hydrazinylmethyl)pyridine CAS No. 7112-39-2

4-(Hydrazinylmethyl)pyridine

Cat. No. B1608958
CAS RN: 7112-39-2
M. Wt: 123.16 g/mol
InChI Key: YXLHEYVCMFJDOV-UHFFFAOYSA-N
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Description

“4-(Hydrazinylmethyl)pyridine” is a chemical compound with the CAS Number: 89598-56-1 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 4-(hydrazinomethyl)pyridine dihydrochloride . It is typically stored at a temperature of 4°C and comes in the form of a powder .


Synthesis Analysis

While specific synthesis methods for “4-(Hydrazinylmethyl)pyridine” were not found, pyridine derivatives can be synthesized through various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “4-(Hydrazinylmethyl)pyridine” involves a pyridine ring with a hydrazinylmethyl group attached . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms . The hydrazinylmethyl group is attached to the 4th position of the pyridine ring .


Physical And Chemical Properties Analysis

“4-(Hydrazinylmethyl)pyridine” is a powder that is stored at a temperature of 4°C . Its molecular weight is 196.08 . Physical properties of matter include density, color, hardness, melting and boiling points, and electrical conductivity .

Safety And Hazards

The safety information for “4-(Hydrazinylmethyl)pyridine” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

pyridin-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-1-3-8-4-2-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLHEYVCMFJDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375458
Record name Pyridin-4-ylmethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinylmethyl)pyridine

CAS RN

7112-39-2
Record name Pyridin-4-ylmethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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